molecular formula C3H8N4O B12352418 5-Amino-1,2,4-triazinan-3-one

5-Amino-1,2,4-triazinan-3-one

Cat. No.: B12352418
M. Wt: 116.12 g/mol
InChI Key: VXCHYQSFWNWRNH-UHFFFAOYSA-N
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Description

5-Amino-1,2,4-triazinan-3-one is a heterocyclic compound that contains nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2,4-triazinan-3-one typically involves the reaction of tetrazolediazonium ions with malonic acid dinitrile and nitroacetonitrile. This reaction leads to the formation of 3-azido-5-amino-1,2,4-triazine derivatives, which can be further transformed into this compound . The reaction conditions often include the use of sodium acetate or sodium carbonate as catalysts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2,4-triazinan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .

Scientific Research Applications

5-Amino-1,2,4-triazinan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1,2,4-triazinan-3-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,2,4-triazinan-3-one is unique due to its specific ring structure and the presence of an amino group, which makes it highly reactive and versatile in various chemical reactions. Its ability to form stable derivatives with different functional groups sets it apart from other similar compounds .

Properties

Molecular Formula

C3H8N4O

Molecular Weight

116.12 g/mol

IUPAC Name

5-amino-1,2,4-triazinan-3-one

InChI

InChI=1S/C3H8N4O/c4-2-1-5-7-3(8)6-2/h2,5H,1,4H2,(H2,6,7,8)

InChI Key

VXCHYQSFWNWRNH-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NN1)N

Origin of Product

United States

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